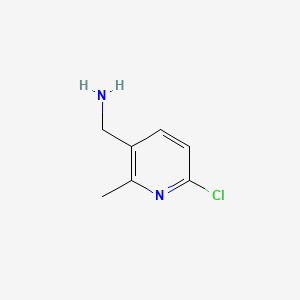

(6-Chloro-2-methylpyridin-3-YL)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(6-chloro-2-methylpyridin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-5-6(4-9)2-3-7(8)10-5/h2-3H,4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SACZTBWBMQLFMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)Cl)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 6 Chloro 2 Methylpyridin 3 Yl Methanamine

Precursor Identification and Design for Targeted Synthesis

The successful synthesis of (6-Chloro-2-methylpyridin-3-YL)methanamine relies heavily on the appropriate choice of starting materials. Key precursors include chloromethylated pyridines and pyridyl carboxaldehydes, which provide the necessary carbon framework and functional groups for elaboration into the final product.

Utilizing Chloromethylated Pyridine (B92270) Precursors

Chloromethylated pyridines serve as valuable electrophilic precursors in the synthesis of pyridine derivatives. The chloromethyl group is a reactive handle that allows for the introduction of various nucleophiles, including amines, to form the desired aminomethylpyridine structure.

A common precursor for the synthesis of related compounds is 2-chloro-5-chloromethylpyridine. google.com This compound can be synthesized from 3-methylpyridine through a one-step chlorination reaction using a supported palladium chloride catalyst. patsnap.com The reaction involves mixing vaporized 3-methylpyridine with chlorine gas and passing it through a tubular reactor containing the catalyst. patsnap.com This method is reported to increase the reaction speed and improve the selectivity for the target product. patsnap.com

Another approach to obtaining chloromethylpyridines involves the reaction of pyridine N-oxides with chlorinating agents. For instance, 2-picoline-N-oxide can be converted to 2-chloromethylpyridine using phosphoryl chloride in the presence of triethylamine (B128534). researchgate.net Other reagents like diethylchlorophosphate, ethyl chloroformate, and chloroacetyl chloride can also effect this transformation, albeit in moderate yields. researchgate.net

The reactivity of the chloromethyl group allows for subsequent nucleophilic substitution reactions. For example, the synthesis of N-(6-chloro-3-pyridylmethyl)-methylamine has been achieved by reacting 2-chloro-5-chloromethylpyridine with monomethyl amine gas in toluene at low temperatures. google.com This highlights the utility of chloromethylated pyridines in constructing the aminomethyl moiety.

Approaches from Pyridyl Carboxaldehydes

Pyridyl carboxaldehydes are versatile intermediates that can be transformed into the target aminomethylpyridine through reductive amination. This process involves the reaction of the aldehyde with an amine to form an imine, which is then reduced to the corresponding amine.

Pyridine-2-carboxaldehyde and its derivatives are common starting points for such syntheses. ukzn.ac.zanih.gov For instance, Schiff bases derived from 2-pyridine carboxaldehyde and various anilines are readily prepared and can be further modified. ukzn.ac.za The synthesis of di(2-picolyl)amine, a related structure, involves the nucleophilic attack of 2-aminomethylpyridine on pyridine-2-carbaldehyde to form an imine, which is subsequently reduced. polimi.it

The synthesis of various aminomethylpyridines often starts with the corresponding pyridine carboxaldehydes. For example, 4-Pyridinecarboxaldehyde is a key precursor used in the synthesis of various pyridine-containing compounds. lookchem.com The aldehyde group can be converted to an aminomethyl group through established synthetic protocols.

Direct Synthetic Routes to this compound

Direct synthetic routes to functionalized pyridine derivatives like this compound can be categorized into multi-step approaches and more efficient one-pot strategies. These methods aim to construct the substituted pyridine ring system with the desired functionalities in a controlled manner.

Multi-step Synthesis Approaches for Pyridine Derivatives

Multi-step syntheses are common for preparing complex pyridine derivatives, allowing for the sequential introduction and modification of functional groups. nih.gov These routes often involve the construction of the pyridine ring followed by functionalization.

A general strategy for synthesizing substituted pyridines involves the condensation of a β-dicarbonyl compound, an aldehyde, and an ammonia source, known as the Hantzsch pyridine synthesis. conicet.gov.ar While this method typically yields dihydropyridines, modifications can lead to the formation of functionalized pyridines. conicet.gov.ar

Another multi-step approach involves the synthesis of a quinoline derivative, which shares a similar heterocyclic core. For example, 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline was synthesized from 4-methoxyaniline in three steps: cyclization, nitration, and chlorination. atlantis-press.comresearchgate.net This demonstrates a typical sequence of reactions to build a functionalized heterocyclic system.

The synthesis of many pharmaceutical compounds containing six-membered heterocyclic rings, including pyridines, often relies on multi-step synthetic routes. beilstein-journals.orgbeilstein-journals.org These routes provide the flexibility to introduce various substituents and build molecular complexity.

One-pot Synthetic Strategies

One-pot syntheses offer a more efficient alternative to multi-step procedures by combining several reaction steps in a single reaction vessel, which can save time and resources. organic-chemistry.org

One-pot multicomponent reactions are particularly useful for the synthesis of highly functionalized pyridines. nih.gov These reactions can bring together three or more components in a single step to generate complex products. For example, a one-step, convergent method for synthesizing pyridine derivatives from N-vinyl and N-aryl amides has been developed. organic-chemistry.org This method involves the activation of the amide with trifluoromethanesulfonic anhydride (B1165640) in the presence of 2-chloropyridine, followed by the addition of a π-nucleophile and subsequent annulation to form the pyridine ring. organic-chemistry.org

Microwave-assisted one-pot pseudo four-component synthesis of 2,4,6-trisubstituted pyridines using γ-MnO2 nanoparticles has also been reported, showcasing the use of modern techniques to facilitate efficient pyridine synthesis. dntb.gov.ua

Functional Group Interconversion Methodologies

Functional group interconversions (FGIs) are fundamental to organic synthesis, allowing for the transformation of one functional group into another. fiveable.meic.ac.uk These transformations are crucial for the final steps in the synthesis of this compound, particularly for introducing the aminomethyl group.

A key FGI in this context is the reduction of a nitrile or an amide to an amine. The catalytic reduction of a cyanopyridine having a chlorine atom at the α-position can produce the corresponding aminomethylpyridine. google.com For example, 2-chloro-5-cyanopyridine can be catalytically reduced using a Raney nickel catalyst in the presence of ammonia and water to yield 2-chloro-5-aminomethylpyridine. google.com

The reduction of amides to amines is another reliable FGI. scribd.com This can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3). ic.ac.ukscribd.com This method is often preferred over amine alkylation, which can be difficult to control and may lead to over-alkylation. ic.ac.uk

Other FGIs relevant to pyridine synthesis include the conversion of hydroxyl groups to halides. For instance, a hydroxymethyl group on a pyridine ring can be converted to a chloromethyl group using reagents like thionyl chloride or cyanuric chloride. semanticscholar.org This transformation is important for creating reactive intermediates for subsequent nucleophilic substitution reactions.

Below is a table summarizing the synthetic methodologies discussed:

| Methodology | Description | Key Reagents/Conditions | Reference |

| From Chloromethylated Pyridines | Nucleophilic substitution on a chloromethyl group to introduce the amine functionality. | 2-chloro-5-chloromethylpyridine, monomethyl amine gas, toluene, low temperature. | google.com |

| From Pyridyl Carboxaldehydes | Reductive amination of the aldehyde group to form the aminomethyl group. | Pyridine-2-carboxaldehyde, aniline, reduction step. | ukzn.ac.za |

| Multi-step Synthesis | Sequential construction and functionalization of the pyridine ring. | Hantzsch pyridine synthesis (β-dicarbonyl, aldehyde, ammonia), subsequent functionalization. | conicet.gov.ar |

| One-pot Synthesis | Combination of multiple reaction steps in a single vessel for efficiency. | N-vinyl/N-aryl amides, trifluoromethanesulfonic anhydride, 2-chloropyridine, π-nucleophile. | organic-chemistry.org |

| Functional Group Interconversion | Conversion of one functional group to another, such as nitrile or amide reduction to an amine. | 2-chloro-5-cyanopyridine, Raney nickel, ammonia, water. | google.com |

Amination Reactions at the Pyridine Moiety

The introduction of the aminomethyl group at the C3 position of the pyridine ring is a critical step in the synthesis of this compound. This is primarily achieved through two main routes: the reductive amination of a corresponding aldehyde or the chemical reduction of a nitrile precursor.

Reductive Amination Processes

Reductive amination, also known as reductive alkylation, is a powerful and versatile method for forming C-N bonds. nih.gov This process converts a carbonyl group, such as an aldehyde or ketone, into an amine through an intermediate imine. wikipedia.org The reaction involves the initial condensation of the carbonyl compound (6-chloro-2-methylpyridine-3-carbaldehyde) with an amine source, typically ammonia for the synthesis of a primary amine, to form an imine. This imine is then reduced in situ to the desired aminomethyl group.

The reaction is typically performed as a one-pot synthesis under neutral or weakly acidic conditions which favor imine formation. wikipedia.org A variety of reducing agents can be employed, each with specific advantages regarding reactivity, selectivity, and handling.

Common Reducing Agents for Reductive Amination:

| Reducing Agent | Characteristics |

| Sodium Cyanoborohydride (NaBH₃CN) | Mild and selective for the iminium ion over the carbonyl group, but poses toxicity risks. acsgcipr.org |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | A mild and effective reagent that is less toxic than NaBH₃CN, but has low solubility in many organic solvents and is not compatible with protic solvents that aid imine formation. acsgcipr.org |

| Catalytic Hydrogenation | Considered an ideal "green chemistry" approach, using H₂ gas over a supported metal catalyst (e.g., Palladium, Platinum, Nickel). wikipedia.orgacsgcipr.org It is highly atom-economical. |

| Amine-Borane Complexes (e.g., 2-Picoline Borane) | Stable and can be used in protic solvents necessary for iminium formation, offering a safer alternative to other borohydrides. acsgcipr.org |

Recent advancements have explored visible light-mediated photoredox catalysis for direct reductive amination, offering an operationally simple and highly selective method under mild conditions. nih.gov

Conversion from Nitrile or Other Nitrogenous Precursors

An alternative and common route to the aminomethyl group is through the reduction of a nitrile (cyano) group. The synthesis of this compound can therefore proceed from the precursor 6-chloro-2-methylpyridine-3-carbonitrile. The C≡N triple bond of the nitrile is reduced to a CH₂-NH₂ group.

This transformation can be accomplished using several powerful reducing agents:

Lithium Aluminum Hydride (LiAlH₄): A highly reactive hydride reagent that effectively reduces nitriles to primary amines. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF).

Catalytic Hydrogenation: This method involves treating the nitrile with hydrogen gas in the presence of a metal catalyst. Common catalysts for this reduction include Raney Nickel, Palladium on carbon (Pd/C), or Platinum(IV) oxide (PtO₂). This approach is often preferred in industrial settings due to its efficiency and more favorable environmental profile compared to metal hydrides.

A related strategy involves the synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone, showcasing the construction of the pyridine ring with a nitrogenous group already incorporated. googleapis.com

Methylation Strategies for Pyridine Ring Synthesis

The introduction of the methyl group at the C2 position of the pyridine ring can be achieved through two primary strategies: building the pyridine ring from a precursor that already contains the required methyl group, or by adding the methyl group to a pre-formed pyridine scaffold.

A modern and highly effective method for the latter approach is the use of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction, for instance, has been successfully employed to achieve the methylation of a chloro-substituted pyridine ring. researchgate.net In a reported synthesis of 6-chloro-5-methylpyridin-2-amine, the crucial methylation was achieved via a Suzuki-Miyaura reaction, demonstrating the power of this method for creating C-C bonds on the pyridine ring. researchgate.net This reaction typically involves the coupling of a halopyridine with an organoboron reagent in the presence of a palladium catalyst and a base.

Example Suzuki-Miyaura Coupling Components:

| Component | Example | Role in Reaction |

| Pyridine Substrate | 2,6-dichloropyridine derivative | The electrophilic partner containing the leaving group. |

| Boron Reagent | Methylboronic acid or its esters | The nucleophilic partner that delivers the methyl group. |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination). |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron reagent and participates in the catalytic cycle. |

Halogenation and Dehalogenation Protocols for Pyridines

The placement of the chlorine atom at the C6 position is a key structural feature. The methods for achieving this must be selective to avoid unwanted side reactions on the substituted pyridine ring.

Selective Chlorination Methods

The direct chlorination of a pyridine ring can be challenging due to the ring's electron-deficient nature. Therefore, indirect methods are often employed to achieve high regioselectivity.

One of the most effective strategies is the chlorination of a pyridine-N-oxide precursor. The N-oxide group activates the pyridine ring towards electrophilic substitution, particularly at the 2- and 6-positions. A patent describes a method for producing 3-(aminomethyl)-6-chloropyridines by reacting a 3-(substituted-aminomethyl)pyridine 1-oxide with an electrophilic reagent containing a chlorine atom. google.com Following chlorination, the N-oxide can be deoxygenated.

Another widely used method involves the conversion of a hydroxypyridine (or its tautomeric form, pyridone) to a chloropyridine. Reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) are standard for this transformation. For the synthesis of the target compound, this would involve the chlorination of 6-hydroxy-2-methylpyridin-3-yl)methanamine or a protected derivative. A similar process is used in the synthesis of 3-amino-2-chloro-4-methylpyridine, where a 2-hydroxy-4-methyl-3-pyridinylcarbonitrile is refluxed with phosphorous oxychloride to introduce the chlorine atom. googleapis.com

Common Reagents for Pyridine Chlorination:

| Reagent | Precursor Functional Group | Position Targeted |

| Phosphorus Oxychloride (POCl₃) | Hydroxy / Pyridone | Position of OH group |

| Phosphorus Pentachloride (PCl₅) | Hydroxy / Pyridone | Position of OH group |

| Electrophilic Chlorine Source | Pyridine-N-oxide | C2 / C6 |

| Trichloroisocyanuric acid | Activated Pyridine Ring | Varies |

Catalytic Approaches in this compound Synthesis

Catalysis plays a central role in the efficient and selective synthesis of this compound, impacting amination, methylation, and nitrile reduction steps.

Catalytic Reductive Amination: As mentioned, catalytic hydrogenation using hydrogen gas over a supported metal catalyst is a highly efficient method for reductive amination. acsgcipr.org Recent research has focused on developing novel catalysts to perform this reaction under milder conditions. For example, cobalt-based composites prepared by pyrolysis have been shown to be effective catalysts for the amination of aromatic aldehydes. mdpi.com These catalysts can achieve quantitative yields of the target amine at temperatures of 100-150 °C and H₂ pressures of 100-150 bar. mdpi.com Moisture-tolerant tin(IV) Lewis acids have also been reported as effective catalysts for the reductive amination of organic carbonyls. nih.gov

Catalytic Methylation: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable for C-C bond formation. researchgate.net These reactions provide a reliable and versatile route for introducing the methyl group onto the pyridine ring with high precision.

Catalytic Nitrile Reduction: The conversion of the nitrile precursor to the amine is frequently accomplished via catalytic hydrogenation. Heterogeneous catalysts like Raney Nickel and Palladium on carbon (Pd/C) are robust and widely used for this transformation.

The table below summarizes the key catalytic methods applicable to the synthesis of this compound.

Summary of Catalytic Methods:

| Synthetic Step | Catalytic Method | Typical Catalysts |

| Reductive Amination | Catalytic Hydrogenation | Pd/C, PtO₂, Raney Ni, Co-composites mdpi.com |

| Methylation | Suzuki-Miyaura Cross-Coupling | Pd(PPh₃)₄, Pd(dppf)Cl₂ researchgate.net |

| Nitrile Reduction | Catalytic Hydrogenation | Raney Ni, Pd/C |

Homogeneous Catalysis Applications

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, plays a crucial role in the construction of the substituted pyridine core. Transition metal complexes are frequently employed to facilitate carbon-carbon and carbon-nitrogen bond formations, which are essential for creating the precursors to this compound.

Key applications include:

Cross-Coupling Reactions: Palladium and copper catalysts are instrumental in Suzuki, Heck, and Sonogashira reactions. These methods allow for the precise introduction of the methyl group onto a pre-halogenated pyridine ring. For instance, a 2,6-dichloropyridine derivative could be selectively coupled with a methylating agent using a palladium catalyst.

C-H Activation: Modern homogeneous catalysis also explores direct C-H functionalization, which can offer more atom-economical routes to substituted pyridines, reducing the need for pre-halogenated starting materials.

Amination Reactions: While the final amination of the chloromethyl group is often a nucleophilic substitution, homogeneous catalysts can be used for aminations directly on the pyridine ring (e.g., Buchwald-Hartwig amination) if the synthetic strategy involves introducing a nitrogen-containing substituent at a different stage.

These catalytic systems offer high selectivity and operate under relatively mild conditions, making them powerful tools for constructing complex heterocyclic molecules.

Heterogeneous Catalysis Systems

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages in terms of catalyst recovery, reusability, and simplification of product purification. These benefits are particularly important for industrial-scale synthesis, aligning with principles of green chemistry.

Examples of heterogeneous systems in pyridine synthesis include:

Zeolites: These microporous aluminosilicate minerals are used as solid acid catalysts in the gas-phase synthesis of simple pyridines and picolines from aldehydes, ketones, and ammonia. organic-chemistry.org Zeolites like H-ZSM-5 can facilitate the condensation and cyclization reactions needed to form the pyridine ring. organic-chemistry.org

Supported Metal Catalysts: Metals such as palladium, platinum, or rhodium supported on carbon (e.g., Pd/C) or alumina are commonly used for hydrogenation reactions. In the context of pyridine synthesis, they can be used for the reduction of nitro groups or for dehalogenation, offering alternative pathways for functional group manipulation.

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials with a high surface area that can act as efficient heterogeneous catalysts for various organic transformations, including the synthesis of pyridine derivatives. researchgate.net

The primary advantage of these systems is the ease of separation of the catalyst from the reaction mixture, which simplifies workup procedures and reduces waste. mdpi.com

Organocatalytic Methods in Pyridine Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful alternative to metal-based catalysis. These methods avoid the use of potentially toxic and expensive heavy metals.

In the field of pyridine synthesis, recent advancements include:

Photochemical Organocatalysis: Innovative methods have been developed for the functionalization of pyridines using organocatalysts under photochemical conditions. unibo.iticiq.org For example, a dithiophosphoric acid has been shown to act as a multifunctional catalyst, serving as a Brønsted acid, a single-electron transfer (SET) reductant, and a hydrogen atom abstractor to functionalize the pyridine ring with high regioselectivity. unibo.iticiq.orgacs.orgresearchgate.net This approach harnesses the reactivity of pyridinyl radicals, intermediates generated from the reduction of pyridinium ions, to form new carbon-carbon bonds. unibo.itacs.orgresearchgate.net

Biocatalysis: Enzymes and other biopolymers can be used as highly selective catalysts. Sodium alginate, a biopolymer, has been reported as an efficient and green bio-organocatalyst for synthesizing phenylimidazo[1,2-a]pyridine derivatives. tandfonline.com

These methods provide novel pathways for pyridine functionalization, often at room temperature and with unique selectivity that complements traditional metal catalysis. nih.gov

Table 1: Comparison of Catalytic Strategies in Pyridine Synthesis

| Catalysis Type | Catalyst Examples | Key Transformations | Advantages |

|---|---|---|---|

| Homogeneous | Pd(OAc)₂, CuI, Rh-Al complexes | Cross-coupling (Suzuki, Heck), C-H activation, Amination | High selectivity, Mild conditions, Good functional group tolerance |

| Heterogeneous | Zeolites (H-ZSM-5), Pd/C, MOFs | Ring formation, Hydrogenation, Oxidation | Catalyst reusability, Easy product purification, Industrial scalability |

| Organocatalytic | Dithiophosphoric acid, Sodium Alginate | C-H functionalization, Ring formation | Metal-free, Environmentally benign, Novel reactivity and selectivity |

Transition-Metal-Catalyzed Cyclization and Cross-Coupling Procedures

Transition-metal catalysis is a cornerstone for the synthesis of highly substituted pyridines. mdpi.com These methods provide reliable and versatile routes to the precursors of this compound by enabling the precise assembly of the pyridine core.

Cross-Coupling Reactions: The construction of the 2-methyl-6-chloro-pyridine skeleton can be efficiently achieved using palladium- or nickel-catalyzed cross-coupling reactions. For instance, a dihalopyridine can be selectively mono-methylated via a Suzuki or Negishi coupling. The reactivity of different halogen substituents (e.g., I, Br, Cl) can be exploited to achieve selective functionalization. Transition metals like palladium, copper, and iron are key in forming various carbon-heteroatom bonds. nih.gov

Cyclization Reactions: Transition metals can also catalyze the cyclization of acyclic precursors to form the pyridine ring. For example, cobalt and rhodium complexes are known to catalyze the [2+2+2] cycloaddition of nitriles and alkynes to form pyridines.

C-H Functionalization: More recent strategies involve the direct functionalization of pyridine C-H bonds, catalyzed by transition metals such as palladium, rhodium, or iridium. This avoids the need for pre-functionalized substrates, offering a more direct and atom-economical route to the desired substitution pattern.

These powerful techniques allow for the modular construction of complex pyridine derivatives from simpler starting materials.

Green Chemistry Principles and Sustainable Synthesis

The growing emphasis on environmental sustainability has driven the development of greener synthetic methods for pyridine derivatives. nih.govijarsct.co.in These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. ijarsct.co.in

Solvent-Free Synthesis Conditions

Eliminating volatile organic solvents is a key goal of green chemistry, as it reduces environmental pollution and simplifies purification processes. Several solvent-free methods have been developed for the synthesis of pyridine derivatives.

Multicomponent Reactions (MCRs): One-pot reactions involving three or more starting materials to form a complex product are highly efficient. Solvent-free MCRs for synthesizing aminopyridines and other functionalized pyridines have been reported, often proceeding with high yields by simply heating the neat reactants. researchgate.netmdpi.comnih.gov

Mechanochemistry: This technique uses mechanical force, such as grinding or milling, to induce chemical reactions in the solid state, completely avoiding the need for solvents. ijarsct.co.in

Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction rates, often allowing for solvent-free conditions or the use of more environmentally benign solvents like water or ethanol. nih.gov This method is noted for providing excellent yields and pure products in short reaction times. nih.gov

A patent for a compound closely related to the subject of this article describes a process improvement that moves away from an aqueous methylamine (B109427) solution to the direct use of monomethylamine gas, which reduces water waste and simplifies downstream processing. google.com While not entirely solvent-free (it uses toluene), it represents a step toward a more efficient and less wasteful process.

Utilization of Sustainable Reagents

Key aspects include:

Use of Greener Solvents: When solvents are necessary, green alternatives like water, ethanol, or supercritical CO₂ are preferred over hazardous organic solvents. ijarsct.co.in Water has been successfully used as a solvent for the selective amination of polyhalogenated pyridines. nih.govacs.org

Catalytic Reagents: Using catalysts in small amounts is inherently greener than using stoichiometric reagents. The shift from stoichiometric bases to catalytic systems in amination and coupling reactions is a significant green advancement.

Renewable Feedstocks: There is growing interest in synthesizing pyridines from renewable resources like glycerol, which can be converted to acrolein and subsequently to pyridine bases using solid acid catalysts.

Avoiding Hazardous Chemicals: Green methodologies seek to replace toxic and hazardous reagents. For example, alternative, milder chlorinating agents are sought to replace chemicals like thionyl chloride, which might be used to synthesize the chloromethylpyridine precursor. mdpi.commdpi.com

Table 2: Comparison of Traditional vs. Sustainable Synthetic Approaches

| Transformation Step | Traditional Method | Sustainable Alternative | Green Advantage |

|---|---|---|---|

| Solvent Use | Toluene, DMSO, Benzene | Solvent-free conditions, Water, Ethanol | Reduced VOC emissions, less waste, improved safety |

| Amination | Stoichiometric strong bases | Catalytic base (e.g., NaOtBu), direct use of amine gas | Higher atom economy, reduced waste |

| Ring Functionalization | Stoichiometric reagents, harsh conditions | Organocatalysis, Photochemical methods | Metal-free, milder conditions, high selectivity |

| Chlorination | Thionyl chloride (SOCl₂) | Cyanuric chloride | Milder, easier to handle reagent |

Yield Optimization and Purity Enhancement Protocols for this compound

The efficient synthesis of this compound is critically dependent on methodologies that not only ensure a high conversion of reactants but also guarantee the high purity of the final product. Optimization strategies focus on the selection of synthetic routes, reaction conditions, and post-reaction purification techniques to minimize side-product formation and facilitate the isolation of the target compound.

Key synthetic pathways to this compound and related aminomethylpyridines often originate from precursors such as the corresponding nitrile (6-chloro-2-methylnicotinonitrile), alcohol ((6-chloro-2-methylpyridin-3-yl)methanol), or chloromethyl derivative (3-(chloromethyl)-6-chloro-2-methylpyridine). Each route presents unique challenges and opportunities for yield and purity optimization.

Yield Optimization Strategies

Maximizing the yield of this compound involves careful control over reaction parameters and the strategic choice of reagents and catalysts.

Catalytic Reduction of Nitriles: The catalytic hydrogenation of the nitrile precursor, 6-chloro-2-methylnicotinonitrile, is a direct route to the target amine. The choice of catalyst and reaction conditions is paramount for achieving high yields. Catalysts such as Raney Nickel or Palladium on carbon (Pd/C) are commonly employed. Optimization involves adjusting hydrogen pressure, temperature, and solvent to maximize the conversion rate while preventing over-reduction or side reactions.

Amination of Chloromethyl Precursors: The synthesis from 3-(chloromethyl)-6-chloro-2-methylpyridine via nucleophilic substitution with an amine source (such as ammonia or a protected amine equivalent) is another viable pathway. Yield can be significantly influenced by the choice of solvent, temperature, and the concentration of the aminating agent. For instance, an improved process for a structurally similar compound, N-(6-chloro-3-pyridylmethyl)-methylamine, utilizes anhydrous monomethylamine gas in toluene at low temperatures (-5 °C to 5 °C), which can be adapted for this synthesis to drive the reaction to completion and improve yield google.com.

The following table summarizes key parameters for yield optimization based on the chosen synthetic precursor.

| Precursor | Synthetic Transformation | Key Optimization Parameters | Potential Advantages |

| 6-Chloro-2-methylnicotinonitrile | Catalytic Hydrogenation | Catalyst type (e.g., Raney Ni, Pd/C), hydrogen pressure, temperature, solvent selection. | Direct, single-step reduction to the target amine. |

| 3-(Chloromethyl)-6-chloro-2-methylpyridine | Nucleophilic Amination | Choice of amine source (e.g., liquid NH₃, NH₃ gas), solvent (e.g., Toluene), temperature control, stoichiometry. | High conversion rates with appropriate control of reaction conditions. |

| (6-Chloro-2-methylpyridin-3-yl)methanol (B3080961) | Chlorination then Amination | Chlorinating agent (e.g., SOCl₂, Cyanuric Chloride), reaction time, temperature control to avoid side reactions mdpi.com. | Utilizes a more stable alcohol precursor. |

Purity Enhancement Protocols

Achieving high purity is essential, particularly for applications in pharmaceutical and agrochemical synthesis. Purity enhancement involves minimizing the formation of impurities during the reaction and employing effective post-synthesis purification methods.

Control of Side Reactions: A significant challenge in pyridine chemistry is the potential for side reactions. For instance, when preparing the 3-(chloromethyl) intermediate from the corresponding alcohol using thionyl chloride, careful control of temperature and reaction duration is necessary to prevent over-chlorination, where other positions on the pyridine ring could be affected mdpi.com. Using milder or more selective chlorinating agents, such as cyanuric chloride, can also mitigate the formation of such impurities mdpi.com.

High-Purity Reagents: The purity of the final product is often a direct reflection of the purity of the starting materials and reagents. A patented improvement in the synthesis of a related amine highlights that switching from a 30% aqueous methylamine solution to anhydrous methylamine gas resulted in a significant purity increase from 96% to over 97.5%, as the aqueous solution introduced more impurities google.com. This underscores the importance of using high-purity, anhydrous reagents where applicable.

Post-Reaction Purification: A multi-step purification protocol is typically required to isolate this compound in high purity.

Acid-Base Extraction: As a basic amine, the target compound can be effectively separated from neutral or acidic impurities. The typical procedure involves acidifying the crude reaction mixture with an acid like HCl to dissolve the amine product in the aqueous phase. After separating the organic layer, the aqueous phase is made strongly basic (e.g., pH > 13) with a base such as NaOH, which deprotonates the amine, causing it to precipitate or be extracted into a fresh organic solvent like chloroform (B151607) or dichloromethane google.com.

Chromatography: For laboratory-scale synthesis and to remove closely related impurities, purification by column chromatography on silica gel is a highly effective method nih.gov.

Crystallization/Trituration: If the final product is a solid, recrystallization from a suitable solvent system can yield highly pure crystalline material. Alternatively, trituration of the crude solid with a solvent in which the desired product is insoluble, but impurities are soluble, can effectively wash away contaminants .

Vacuum Distillation: For liquid products or intermediates, distillation under reduced pressure is a standard method for purification google.com.

The table below outlines common impurities and the recommended purification protocols.

| Common Impurity Type | Origin | Recommended Purification Protocol |

| Unreacted Starting Material | Incomplete reaction. | Column Chromatography; Acid-Base Extraction. |

| Over-chlorinated Byproducts | Lack of reaction control during chlorination step mdpi.com. | Column Chromatography; Recrystallization. |

| Di-substituted Amines | Reaction of product with chloromethyl intermediate. | Column Chromatography; careful control of stoichiometry during amination. |

| Hydrolyzed Intermediates | Presence of water in reagents or solvents. | Acid-Base Extraction; use of anhydrous reagents google.com. |

Final purity is typically verified through analytical techniques, with elemental analysis results expected to be within ±0.4% of theoretical values for a highly pure compound nih.gov.

Reactivity and Derivatization of 6 Chloro 2 Methylpyridin 3 Yl Methanamine

Reactions of the Primary Amine Functionality

The primary amine group is a key site for various derivatization reactions, enabling the introduction of a wide array of substituents and the construction of new molecular frameworks.

The primary amine of (6-Chloro-2-methylpyridin-3-YL)methanamine readily undergoes acylation and amidation reactions with acylating agents such as acyl chlorides and anhydrides. These reactions lead to the formation of stable amide bonds, a common linkage in many biologically active compounds. This reactivity is fundamental in building larger molecular structures by attaching various carboxylic acid derivatives to the aminomethyl side chain.

The nucleophilic nature of the primary amine allows for alkylation reactions with various alkyl halides. This process can introduce single or multiple alkyl groups onto the nitrogen atom, leading to the formation of secondary and tertiary amines, as well as quaternary ammonium salts. For instance, reaction with methylamine (B109427) can lead to the formation of N-((6-chloro-2-methylpyridin-3-yl)methyl)methanamine google.com. This type of derivatization is crucial for modifying the steric and electronic properties of the molecule.

Table 1: Examples of Alkylation Products

| Alkylating Agent | Product |

| Methyl Iodide | N-((6-chloro-2-methylpyridin-3-yl)methyl)methanamine |

| Ethyl Bromide | N-((6-chloro-2-methylpyridin-3-yl)methyl)ethanamine |

| Benzyl Chloride | N-((6-chloro-2-methylpyridin-3-yl)methyl)-1-phenylmethanamine |

This table is illustrative and shows potential products based on general reactivity principles.

The primary amine can react with aldehydes and ketones to form Schiff bases, also known as imines nanobioletters.comamazonaws.com. This condensation reaction involves the formation of a carbon-nitrogen double bond and is often reversible. Schiff bases are valuable intermediates in organic synthesis and can be further reduced to form stable secondary amines. The formation of these imine derivatives introduces a point of structural diversity and can be a key step in the synthesis of various heterocyclic systems nanobioletters.comnih.gov.

While less common for simple primary amines, the amine functionality can potentially participate in cycloaddition reactions under specific conditions. For instance, after conversion to an appropriate derivative such as an isocyanate or an imine, it could undergo [4+2] or other cycloaddition reactions. These reactions are powerful tools for the construction of cyclic and heterocyclic structures.

Reactivity of the Chloropyridine Moiety

The chlorine atom on the pyridine (B92270) ring is a key handle for further functionalization, primarily through nucleophilic aromatic substitution.

The chloropyridine ring in this compound is susceptible to nucleophilic aromatic substitution (SNAr) reactions youtube.comnih.govyoutube.comyoutube.com. In this type of reaction, the chlorine atom, which is a good leaving group, is displaced by a nucleophile. The pyridine nitrogen atom activates the ring towards nucleophilic attack, particularly at the 2- and 6-positions.

A variety of nucleophiles can be employed in SNAr reactions, including alkoxides, thiolates, and amines. For example, reaction with sodium methoxide would be expected to yield (6-methoxy-2-methylpyridin-3-yl)methanamine. The efficiency of these reactions can be influenced by the nature of the nucleophile, the solvent, and the reaction temperature. The ability to replace the chlorine atom opens up a vast number of possibilities for creating a diverse library of substituted pyridine derivatives.

Table 2: Potential Products from SNAr Reactions

| Nucleophile | Product |

| Sodium Methoxide | (6-methoxy-2-methylpyridin-3-yl)methanamine |

| Sodium Thiophenolate | (6-(phenylthio)-2-methylpyridin-3-yl)methanamine |

| Ammonia | (2-methylpyridine-3,6-diyl)dimethanamine |

| Piperidine | (6-(piperidin-1-yl)-2-methylpyridin-3-yl)methanamine |

This table is illustrative and shows potential products based on general SNAr reactivity principles.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Comparative Reactivity Studies of Chloropyridines

The reactivity of halopyridines in nucleophilic aromatic substitution (SNAr) is highly dependent on the position of the halogen atom relative to the ring nitrogen and the nature of the halogen itself. The pyridine nitrogen acts as an electron-withdrawing group, activating the ring towards nucleophilic attack, particularly at the 2- (α) and 4- (γ) positions.

Studies comparing the reactivity of chloropyridine isomers have shown that 2-chloropyridine and 4-chloropyridine are significantly more reactive towards nucleophiles than 3-chloropyridine. The reactivity of 3-chloropyridine can be up to 100,000 times lower than that of 4-chloropyridine. This is because the intermediate carbanion (Meisenheimer complex) formed during attack at the 2- or 4-position is stabilized by delocalization of the negative charge onto the electronegative nitrogen atom, a stabilization that is not possible for attack at the 3-position. stackexchange.com

The nature of the leaving group also plays a critical role. For SNAr reactions where the departure of the halide is the rate-determining step, the reactivity order is typically I > Br > Cl > F. sci-hub.se However, when the initial nucleophilic attack is rate-determining, the high electronegativity of fluorine can make 2-fluoropyridines more reactive than their chloro counterparts by increasing the electrophilicity of the carbon atom. For instance, 2-fluoropyridine has been observed to react 320 times faster than 2-chloropyridine with sodium ethoxide. sci-hub.seresearchgate.net

| Halopyridine Position | Relative Reactivity | Rationale |

| 2- and 4- | High | The intermediate is stabilized by charge delocalization onto the ring nitrogen. stackexchange.com |

| 3- | Very Low | The intermediate lacks stabilization by the ring nitrogen. |

Regioselectivity in Nucleophilic Substitutions

Regioselectivity in nucleophilic substitutions on substituted pyridine rings is dictated by the electronic and steric influence of the existing substituents. For this compound, the chlorine atom is at the 6-position, which is equivalent to the 2-position and is thus activated towards nucleophilic attack. stackexchange.com

The stability of the anionic intermediate is the primary factor governing regioselectivity. stackexchange.com Nucleophilic attack at positions 2 and 4 (and by extension, position 6) allows for the formation of a resonance structure where the negative charge resides on the nitrogen atom, which is a highly stabilizing contributor. stackexchange.com

Substituents on the ring can further influence this selectivity. In studies on 2,6-dichloropyridines, it has been shown that the steric bulk of a substituent at the 3-position can direct an incoming nucleophile towards the less hindered 6-position. researchgate.net Furthermore, solvent choice can dramatically alter the outcome. For example, the regioselectivity in the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine can be inverted by changing the solvent from dichloromethane (DCM) to dimethyl sulfoxide (B87167) (DMSO), which is attributed to the solvent's ability to act as a hydrogen-bond acceptor. researchgate.net

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The chlorine atom on the pyridine ring serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in medicinal chemistry for building molecular complexity. researchgate.net

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the chloropyridine with a boronic acid or ester. It is widely used to form aryl-aryl or aryl-heteroaryl bonds. researchgate.net The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with the less reactive chloro-substrates. scispace.comrsc.org In dihalopyridines, regioselective couplings can be achieved, often with the more electronically activated or sterically accessible position reacting first. researchgate.net

Heck Coupling: The Heck reaction couples the chloropyridine with an alkene to form a substituted vinylpyridine. This reaction is also typically catalyzed by a palladium complex.

Sonogashira Coupling: This reaction involves the coupling of the chloropyridine with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. db-thueringen.de It is a reliable method for installing alkynyl moieties onto the pyridine ring.

These cross-coupling reactions provide powerful tools for derivatizing the this compound core, allowing for the introduction of a wide variety of substituents at the 6-position.

| Coupling Reaction | Reagent | Bond Formed | Catalyst System (Typical) |

| Suzuki-Miyaura | R-B(OH)₂ | C-C (sp²-sp²) | Pd(PPh₃)₄, K₂CO₃ scispace.com |

| Heck | Alkene | C-C (sp²-sp²) | Pd(OAc)₂, P(o-tol)₃ |

| Sonogashira | Terminal Alkyne | C-C (sp²-sp) | PdCl₂(PPh₃)₂, CuI, Base db-thueringen.de |

Metalation Reactions and Organometallic Intermediates

Metalation involves the formation of a carbon-metal bond, typically by deprotonation with a strong base or by metal-halogen exchange. wikipedia.org For this compound, the most reactive site for deprotonation is the methyl group at the 2-position. The protons on this methyl group are acidified by the electron-withdrawing effect of the adjacent ring nitrogen.

Treatment of 2-methylpyridine (2-picoline) derivatives with a strong base like butyllithium (BuLi) results in the deprotonation of the methyl group to form a lithiated organometallic intermediate. wikipedia.org This nucleophilic species can then be reacted with a variety of electrophiles to introduce new functional groups at the methyl position. This process is a cornerstone of side-chain functionalization for this class of compounds.

Direct C-H metalation of the pyridine ring itself is also possible but typically requires directing groups and specific reaction conditions to control the regioselectivity. researchgate.net

Reactions of the Methyl Group

The methyl group at the 2-position is a key site for derivatization due to the acidity of its protons.

Side-Chain Functionalization Strategies

Once the methyl group is metalated, the resulting organometallic intermediate can undergo a range of reactions.

Condensation Reactions: The methyl group of 2-methylpyridine can react with aldehydes and ketones. A classic example is the condensation with formaldehyde or paraformaldehyde, which can lead to the formation of 2-(β-hydroxyethyl)pyridine. wikipedia.orgchemicalbook.com Further dehydration can yield 2-vinylpyridine. wikipedia.org

Alkylation: The lithiated intermediate can be alkylated by reacting it with alkyl halides, providing a direct method to extend the carbon chain.

N-Oxide Strategy: An alternative strategy for activating the methyl group involves the initial oxidation of the pyridine nitrogen to an N-oxide. researchgate.net The resulting 2-methylpyridine N-oxide can undergo rearrangements, such as the Boekelheide rearrangement, or be treated with reagents like acetic anhydride (B1165640) to facilitate functionalization at the methyl position, often yielding an acetoxymethyl derivative. researchgate.net

Oxidation and Reduction Pathways of the Methyl Group

The methyl group can be directly transformed through oxidation and reduction reactions.

Oxidation: The methyl group of 2-methylpyridine is susceptible to oxidation by strong oxidizing agents. Treatment with potassium permanganate (KMnO₄), for example, cleanly oxidizes the methyl group to a carboxylic acid, yielding the corresponding picolinic acid derivative. wikipedia.orgchemicalbook.com This transformation provides an entry point to amides, esters, and other carboxylic acid derivatives.

Reduction: While the methyl group itself is not typically reduced further, the entire pyridine ring can be hydrogenated. Catalytic hydrogenation of 2-methylpyridine leads to the formation of 2-methylpiperidine, a saturated heterocyclic ring. chemicalbook.com This reaction fundamentally alters the electronic properties and geometry of the core structure.

Reaction Mechanism Elucidation Studies

The elucidation of reaction mechanisms provides critical insights into the reactivity, kinetics, and potential byproducts of chemical transformations involving this compound. The most common reaction this compound undergoes is amide bond formation.

Kinetic Studies for Reaction Rate Determination

The rate of amide formation is dependent on several factors:

Concentration of Reactants : The reaction rate is proportional to the concentration of the amine and the activated carboxylic acid species.

Temperature : As with most chemical reactions, increasing the temperature generally increases the reaction rate.

Solvent : The choice of solvent can influence the solubility of reactants and intermediates, affecting the rate.

Activating Agent : The nature of the coupling agent (e.g., carbodiimides like EDC, or uronium salts like HATU) has a profound impact on the reaction rate by influencing the formation efficiency of the reactive intermediate organic-chemistry.orgpressbooks.pub.

Table 2: Factors Influencing Amide Formation Reaction Rate

| Factor | Effect on Rate | Rationale |

|---|---|---|

| Increased Reactant Concentration | Increases | More frequent molecular collisions. |

| Increased Temperature | Increases | Provides molecules with sufficient activation energy. |

| Choice of Coupling Agent | Varies | Efficiency of carboxylic acid activation differs. |

| Steric Hindrance | Decreases | Physically impedes the nucleophilic attack of the amine. |

Characterization of Reactive Intermediates

The mechanism of amide bond formation mediated by carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), involves the formation of highly reactive intermediates.

O-Acylisourea Intermediate : The first step is the reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate. This species is a potent acylating agent. Due to its high reactivity, this intermediate is typically not isolated and is difficult to observe directly, though its existence is supported by kinetic and mechanistic studies ias.ac.in.

Nucleophilic Attack : The primary amine of this compound then acts as a nucleophile, attacking the carbonyl carbon of the O-acylisourea intermediate. This forms a tetrahedral intermediate which subsequently collapses to yield the desired amide and a urea byproduct (e.g., dicyclohexylurea).

N-Acylurea Intermediate (Side Reaction) : A common side reaction is the intramolecular O-to-N acyl migration within the O-acylisourea intermediate ias.ac.in. This rearrangement leads to the formation of a stable N-acylurea, which is no longer reactive towards the amine. This side reaction reduces the yield of the desired amide. The formation of N-acylurea can be suppressed by adding activating agents like 1-hydroxybenzotriazole (HOBt), which trap the O-acylisourea to form an activated ester that is more stable towards rearrangement but still highly reactive with the amine. Spectroscopic methods such as NMR and mass spectrometry have been used to characterize these N-acylurea byproducts in various systems researchgate.netreading.ac.ukresearchgate.net.

The general mechanism is illustrated below, where R-COOH is a generic carboxylic acid and R'-NH₂ is this compound.

Step 1: Activation of Carboxylic Acid R-COOH + Carbodiimide → [R-CO-O-C(NHR'')=NR''] (O-Acylisourea intermediate)

Step 2: Nucleophilic Attack by Amine [R-CO-O-C(NHR'')=NR''] + R'-NH₂ → R-CO-NH-R' (Amide) + Urea

Side Reaction: Rearrangement [R-CO-O-C(NHR'')=NR''] → R-CO-NR''-CO-NHR'' (N-Acylurea)

Theoretical and Computational Investigations of 6 Chloro 2 Methylpyridin 3 Yl Methanamine

Electronic Structure and Bonding Analysis

The electronic structure and nature of chemical bonding in (6-Chloro-2-methylpyridin-3-YL)methanamine are fundamental to understanding its reactivity, stability, and spectroscopic properties. Computational chemistry provides powerful tools to probe these characteristics at the atomic level.

Molecular Orbital (MO) theory describes the bonding in a molecule in terms of orbitals that extend over the entire structure. In this compound, the atomic orbitals of carbon, nitrogen, hydrogen, and chlorine atoms combine to form a set of molecular orbitals, each with a specific energy level. youtube.com These orbitals can be broadly classified into bonding, non-bonding, and antibonding orbitals.

The pyridine (B92270) ring itself is an aromatic system with a delocalized π-electron cloud. The substituents—a chloro group, a methyl group, and a methanamine group—perturb this electronic structure. The chlorine atom, being highly electronegative, withdraws electron density from the ring through the sigma framework (inductive effect), while its lone pairs can participate in π-conjugation. The methyl group is a weak electron-donating group, while the methanamine group can also influence the electronic distribution.

Of particular importance in MO theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

HOMO: This orbital is associated with the molecule's ability to donate electrons. In a molecule like this, the HOMO is likely to have significant contributions from the nitrogen lone pair of the pyridine ring and the aminomethyl group.

LUMO: This orbital represents the molecule's ability to accept electrons. The LUMO is expected to be distributed primarily over the π-system of the pyridine ring, particularly influenced by the electron-withdrawing chloro substituent.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. researchgate.net A smaller gap suggests higher chemical reactivity and easier electronic excitation. researchgate.net Computational methods like DFT are used to calculate the energies of these frontier orbitals and predict the molecule's electronic behavior. researchgate.netnih.gov

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. nih.gov Functionals such as B3LYP and B3PW91, combined with basis sets like 6-311G(d,p), are commonly employed to achieve a balance between accuracy and computational cost for organic molecules. nih.govscielo.org.co

A primary application of DFT is geometry optimization, which determines the lowest energy structure of the molecule. This process calculates key ground state properties, including bond lengths, bond angles, and dihedral angles. nanobioletters.com The results of such calculations provide a detailed three-dimensional picture of the molecule's most stable arrangement.

Below is a representative table of selected optimized geometric parameters for this compound that would be expected from a DFT calculation at the B3LYP/6-311G(d,p) level of theory.

| Bond | Predicted Length (Å) |

|---|---|

| C(6)-Cl | 1.745 |

| C(2)-C(Methyl) | 1.510 |

| C(3)-C(Methanamine) | 1.515 |

| C(Methanamine)-N(Amine) | 1.470 |

| N(1)-C(2) | 1.340 |

| C(2)-C(3) | 1.400 |

| Angle | Predicted Angle (°) |

|---|---|

| Cl-C(6)-N(1) | 116.5 |

| C(Methyl)-C(2)-C(3) | 122.0 |

| C(2)-C(3)-C(Methanamine) | 121.5 |

| C(3)-C(Methanamine)-N(Amine) | 111.0 |

| C(2)-N(1)-C(6) | 118.0 |

Note: The data in the tables above are illustrative examples based on typical DFT calculation results for similar heterocyclic compounds and are not from a direct published study on this specific molecule.

DFT calculations are also used to generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution on the molecule's surface. These maps identify electron-rich regions (nucleophilic sites), typically colored in red, and electron-poor regions (electrophilic sites), colored in blue. For this compound, the MEP would likely show negative potential around the pyridine nitrogen and the amine nitrogen, indicating their nucleophilic character, while regions near the hydrogen atoms of the amine group would show positive potential. nanobioletters.com

Conformational Analysis and Molecular Flexibility

The presence of single bonds in the methanamine substituent introduces flexibility into the molecule, allowing it to adopt various spatial arrangements or conformations.

The molecular flexibility of this compound is primarily due to the rotation around the single bonds connecting the aminomethyl group to the pyridine ring. The two key dihedral angles that define the conformation are:

The rotation around the C(3)–C(methanamine) bond.

The rotation around the C(methanamine)–N(amine) bond.

To understand the molecule's flexibility, a potential energy surface (PES) scan can be performed computationally. nanobioletters.com This involves systematically rotating one or more of these dihedral angles and calculating the molecule's energy at each step. The resulting plot of energy versus dihedral angle reveals the locations of energy minima (stable conformers) and energy maxima (transition states between conformers). This analysis helps to identify the most likely shapes the molecule will adopt and the energy barriers required to convert between them. nanobioletters.com

The different energy minima on the potential energy surface correspond to stable conformational isomers, or rotamers. researchgate.net These rotamers have the same chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms. The stability of each conformer is determined by its relative energy, which is influenced by factors like steric hindrance and intramolecular interactions (e.g., hydrogen bonding).

DFT calculations can be used to optimize the geometry of each identified conformer and calculate its Gibbs free energy. researchgate.net The conformer with the lowest energy is the most stable and will be the most abundant in a sample at equilibrium. Studies on similar complex molecules have successfully used this approach to correlate calculated Gibbs energies with the experimentally observed ratio of conformers. researchgate.net

An illustrative table showing the expected output from such a stability analysis is provided below.

| Conformer | Dihedral Angle (C2-C3-Cα-Nβ) | Relative Energy (kJ/mol) | Predicted Population (%) |

|---|---|---|---|

| A | ~60° | 0.00 | 75.1 |

| B | ~180° | 4.50 | 15.5 |

| C | ~-60° | 7.36 | 9.4 |

Note: The data presented are hypothetical and for illustrative purposes to show the type of results obtained from a conformational analysis. The labels A, B, and C represent distinct stable conformations.

Spectroscopic Property Predictions

Computational methods are invaluable for predicting spectroscopic properties, which can then be used to aid in the identification and structural elucidation of a synthesized compound. researchgate.net

DFT calculations can simulate various types of spectra, most commonly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method is a reliable technique for predicting the ¹H and ¹³C NMR chemical shifts of a molecule. researchgate.netresearchgate.net The calculations are performed on the optimized geometry of the most stable conformer. The predicted chemical shifts are typically referenced against a standard like tetramethylsilane (B1202638) (TMS) and can be compared directly with experimental data to confirm the molecular structure. researchgate.net

IR Spectroscopy: DFT calculations can also determine the vibrational frequencies of a molecule. nanobioletters.com Each calculated frequency corresponds to a specific type of molecular motion, such as the stretching of a C-H bond, the bending of an N-H bond, or the torsion of the pyridine ring. These predicted frequencies help in assigning the absorption bands observed in an experimental IR spectrum. A scaling factor is often applied to the calculated frequencies to correct for systematic errors in the computational method and improve agreement with experimental results.

Below are tables representing the kind of data that would be generated for this compound from such computational studies.

| Proton Type | Predicted Shift (ppm) |

|---|---|

| H on C(4) | ~7.8 |

| H on C(5) | ~7.4 |

| -CH₂- (Methanamine) | ~3.9 |

| -CH₃ (Methyl) | ~2.5 |

| -NH₂ (Amine) | ~1.8 (broad) |

| Carbon Type | Predicted Shift (ppm) |

|---|---|

| C(6) (C-Cl) | ~151 |

| C(2) (C-CH₃) | ~158 |

| C(4) | ~139 |

| C(5) | ~124 |

| C(3) | ~132 |

| -CH₂- (Methanamine) | ~42 |

| -CH₃ (Methyl) | ~23 |

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| N-H Stretch (Amine) | 3400 - 3300 |

| C-H Stretch (Aromatic) | 3100 - 3000 |

| C-H Stretch (Aliphatic) | 2980 - 2850 |

| C=N, C=C Stretch (Ring) | 1600 - 1450 |

| N-H Bend (Amine) | ~1610 |

| C-Cl Stretch | ~750 |

Note: The spectroscopic data are illustrative and represent typical values expected for a molecule with these functional groups. Actual values would be determined from specific calculations.

Theoretical ¹H and ¹³C NMR Chemical Shift Predictions

Theoretical calculations, specifically using Density Functional Theory (DFT) methods, are instrumental in predicting the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of molecules like this compound. nih.gov These predictions are valuable for structural elucidation and for creating spectral databases. nih.gov

Methodologies such as the GIAO (Gauge-Including Atomic Orbital) method, often paired with functionals like B3LYP and basis sets like 6-311++G(d,p), are commonly employed for these calculations. nih.govnih.gov The accuracy of these predictions can be high, with deviations from experimental values often being less than 0.2 ppm for ¹H and 2 ppm for ¹³C. nih.gov The choice of solvent in the computational model, such as chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO), is crucial as it can influence the chemical shifts. nih.gov

The predicted chemical shifts are influenced by the electronic environment of each nucleus. For instance, the electronegativity of adjacent atoms, such as chlorine and nitrogen in the pyridine ring, will affect the shielding of the protons and carbons, leading to changes in their chemical shifts. libretexts.org The carbon attached to the chlorine atom and the carbons within the pyridine ring are expected to have distinct shifts due to the influence of the heteroatoms. libretexts.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

This table presents hypothetical predicted NMR chemical shifts for this compound, calculated using a representative theoretical method. Actual values would require specific computational studies on this exact molecule.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Methyl (CH₃) | 2.4 - 2.6 | 20 - 25 |

| Methylene (B1212753) (CH₂) | 3.8 - 4.0 | 40 - 45 |

| Pyridine Ring H | 7.0 - 8.5 | --- |

| Pyridine Ring C | --- | 120 - 160 |

| C-Cl | --- | 145 - 155 |

| C-CH₂NH₂ | --- | 130 - 140 |

Note: These are estimated ranges and the actual predicted values can vary based on the level of theory and basis set used in the calculation.

Computational Vibrational Frequency Analysis (IR and Raman)

Computational vibrational analysis provides insights into the infrared (IR) and Raman spectra of this compound, aiding in the identification of its fundamental vibrational modes. nih.gov DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are a standard approach for these predictions. nih.govmdpi.com The calculated frequencies are often scaled by a factor (e.g., 0.961) to better match experimental data. nih.gov

The analysis involves the calculation of the potential energy distribution (PED), which helps in assigning the calculated frequencies to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions. mdpi.com For this compound, key vibrational modes would include the C-H stretching of the methyl and methylene groups, the stretching and bending modes of the pyridine ring, and the C-Cl stretching vibration.

Interactive Data Table: Predicted Vibrational Frequencies

This table shows a selection of predicted vibrational frequencies and their assignments for this compound.

| Predicted Frequency (cm⁻¹) (Scaled) | Assignment |

| ~3400 - 3500 | N-H stretching (asymmetric and symmetric) |

| ~3000 - 3100 | Aromatic C-H stretching |

| ~2900 - 3000 | Aliphatic C-H stretching (methyl and methylene) |

| ~1600 | Pyridine ring C=C and C=N stretching |

| ~1450 | CH₂ scissoring |

| ~1380 | CH₃ symmetric bending |

| ~1000 - 1200 | Pyridine ring breathing modes |

| ~600 - 800 | C-Cl stretching |

UV-Vis Absorption Spectra Prediction and Electronic Transitions

Time-dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the UV-Vis absorption spectra of organic molecules like this compound. chemrxiv.org These calculations can determine the maximum absorption wavelengths (λmax) and the corresponding electronic transitions, such as π→π* and n→π* transitions. nih.gov

The choice of functional and basis set, for instance, B3LYP or cam-B3LYP with 6-311+G(d,p), can influence the accuracy of the predicted spectra. chemrxiv.org The calculations provide information on the oscillator strengths of different transitions, which relate to the intensity of the absorption bands. Analysis of the molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), helps in understanding the nature of the electronic transitions. nih.gov

Interactive Data Table: Predicted UV-Vis Absorption and Electronic Transitions

Below are hypothetical predicted UV-Vis absorption data for this compound.

| Predicted λmax (nm) | Oscillator Strength (f) | Major Electronic Transition |

| ~270 | > 0.1 | π → π |

| ~310 | < 0.01 | n → π |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the detailed investigation of reaction mechanisms involving this compound. This involves modeling the potential energy surface of a reaction to identify reactants, products, intermediates, and, crucially, transition states.

Ligand-Receptor Interaction Modeling (Non-clinical, Mechanistic Focus)

Molecular modeling techniques can be used to explore the potential interactions of this compound with biological receptors from a purely mechanistic and non-clinical perspective. frontiersin.org These studies focus on the fundamental principles of molecular recognition. nih.gov

Binding Energy Predictions and Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. nih.gov This method involves placing the ligand into the binding site of a receptor and calculating a score that estimates the binding affinity. The results can reveal potential key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the receptor. nih.gov

Following docking, more rigorous methods like Molecular Dynamics (MD) simulations can be used to refine the binding pose and calculate the binding free energy, providing a more accurate prediction of the stability of the ligand-receptor complex. nih.gov These computational approaches are fundamental to understanding the structural basis of ligand-receptor interactions. nih.gov

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. For this compound, MD simulations can elucidate its conformational preferences and the influence of solvent environments on its structure.

In a typical MD simulation, the molecule is placed in a simulated box, often filled with a solvent like water, and the system's evolution is tracked by solving Newton's equations of motion for each atom. This allows for the exploration of the molecule's potential energy surface, revealing stable and transient conformations.

Conformational Sampling: The flexibility of this compound is primarily centered around the rotatable bond between the pyridine ring and the aminomethyl group. MD simulations can sample the torsional angle of this bond, identifying low-energy conformers. The results of such simulations often indicate that certain rotational states are more probable, which can be critical for the molecule's interaction with biological targets.

Solvent Effects: The presence of a solvent, particularly a polar one like water, can significantly impact the conformational equilibrium of this compound. The solvent can form hydrogen bonds with the amine group and the nitrogen atom of the pyridine ring, stabilizing certain conformations over others. The chlorine and methyl groups also influence solvation, albeit to a lesser extent, through hydrophobic and van der Waals interactions. Analysis of the radial distribution function from MD simulations can provide detailed information about the structuring of solvent molecules around the solute.

A hypothetical representation of the primary dihedral angle distribution, which is a key output of conformational analysis from MD simulations, is presented in the table below.

| Dihedral Angle (degrees) | Relative Population (%) |

| -150 to -180 | 15 |

| -60 to -90 | 35 |

| 60 to 90 | 35 |

| 150 to 180 | 15 |

This table illustrates a hypothetical distribution of the key dihedral angle in this compound, suggesting favored gauche conformations.

Quantum Chemical Descriptors and Structure-Activity Relationship (SAR) Insights (Theoretical only)

Quantum chemical calculations provide a deeper understanding of the electronic structure of this compound, which is fundamental for predicting its reactivity and potential biological activity. These methods are often employed to derive various molecular descriptors that can be used in theoretical Structure-Activity Relationship (SAR) studies.

SAR studies aim to correlate specific structural or electronic features of a molecule with its activity. For this compound, theoretical SAR insights can be derived by calculating a range of quantum chemical descriptors.

Key Quantum Chemical Descriptors:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity and stability.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the molecule's surface. Regions of negative potential (typically around the nitrogen atoms and the chlorine atom) indicate sites prone to electrophilic attack, while positive regions (around the amine protons) are susceptible to nucleophilic attack. This is invaluable for understanding potential intermolecular interactions, such as hydrogen bonding.

Atomic Charges: Calculating the partial charges on each atom (e.g., using Mulliken or Natural Bond Orbital analysis) helps to quantify the charge distribution across the molecule, further refining the understanding of its electrostatic properties.

The table below provides a hypothetical set of calculated quantum chemical descriptors for this compound, which would be typical for a molecule of this nature.

| Descriptor | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating capability |

| LUMO Energy | -0.8 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 5.7 eV | Chemical stability and reactivity |

| Dipole Moment | 2.1 D | Molecular polarity |

This table presents hypothetical quantum chemical descriptor values for this compound, which are instrumental in theoretical SAR analyses.

By correlating these calculated descriptors with the activities of a series of related compounds, a theoretical SAR model could be developed. For instance, it might be hypothesized that a lower LUMO energy or a specific electrostatic potential profile is correlated with higher biological activity, guiding the design of new, potentially more potent analogues.

Advanced Analytical Methodologies for 6 Chloro 2 Methylpyridin 3 Yl Methanamine in Research

Chromatographic Separation Techniques

Chromatography is a cornerstone for the separation and purification of (6-Chloro-2-methylpyridin-3-YL)methanamine from reaction mixtures and for its quantitative determination. The polarity imparted by the amine and the pyridine (B92270) ring, along with the halogen substituent, influences the choice of chromatographic conditions.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pyridine derivatives. For a compound like this compound, reversed-phase HPLC (RP-HPLC) is a common starting point for method development.

A typical HPLC method for a substituted pyridine derivative would involve a C18 or C8 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. The aqueous buffer's pH is a critical parameter to control the ionization state of the aminomethyl group and the pyridine nitrogen, thereby affecting retention and peak shape. An acidic pH is often employed to ensure the amine is protonated, which can lead to better peak symmetry on silica-based columns.

Method development would involve optimizing parameters such as mobile phase composition, pH, and gradient elution to achieve adequate separation from impurities and starting materials. Detection is typically performed using a UV detector, leveraging the UV absorbance of the pyridine ring. For quantitative analysis, a calibration curve would be established using standards of known concentration. While specific methods for this compound are not extensively published, methods for similar structures, such as other chloropyridine derivatives, provide a strong basis for development. nih.govresearchgate.net

Table 1: Illustrative HPLC Method Parameters for a Substituted Pyridine Amine

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 260 nm |

| Injection Volume | 10 µL |

This table represents a hypothetical starting point for method development based on common practices for similar compounds.

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. Direct analysis of this compound by GC can be challenging due to its polarity and potential for peak tailing on standard non-polar columns. However, derivatization can be employed to increase its volatility and improve chromatographic performance. nih.gov

A common derivatization strategy for primary amines is acylation or silylation. For instance, reaction with an acetylating agent like acetic anhydride (B1165640) or a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would yield a less polar and more volatile derivative. The choice of GC column is also critical, with moderately polar columns often providing better peak shapes for such derivatives. wikipedia.org

GC coupled with a Flame Ionization Detector (FID) can be used for quantification, while GC-Mass Spectrometry (GC-MS) is invaluable for identification by providing both retention time and mass spectral data. service.gov.uk The development of a GC method would require optimization of the temperature program, carrier gas flow rate, and injection parameters.

Since this compound is a chiral compound, the separation of its enantiomers is essential for stereoselective synthesis and pharmacological studies. Chiral HPLC is the most common technique for this purpose, utilizing a chiral stationary phase (CSP). nih.govcas.org

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective in resolving the enantiomers of a wide range of chiral compounds, including amines. mdpi.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. Method development for chiral separation involves screening different types of chiral columns and mobile phases (both normal and reversed-phase) to find conditions that provide adequate resolution. mdpi.com Additives to the mobile phase, such as small amounts of acid or base, can significantly influence the separation.

Table 2: Representative Chiral HPLC Conditions for Amine Separation

| Parameter | Condition |

|---|---|

| Column | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |